molecular formula C7H6BrNaO2S B8547506 Sodium 2-bromo-5-methylbenzene-1-sulfinate

Sodium 2-bromo-5-methylbenzene-1-sulfinate

Cat. No.: B8547506
M. Wt: 257.08 g/mol
InChI Key: OOTLTARXXUZQDC-UHFFFAOYSA-M
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Description

Sodium 2-bromo-5-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6BrNaO2S. It is a sodium salt of 2-bromo-5-methylbenzenesulfinic acid and is used in various chemical reactions and industrial applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-bromo-5-methylbenzenesulfinate typically involves the sulfonylation of 2-bromo-5-methylbenzenesulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-bromo-5-methylbenzenesulfinic acid+NaOHSodium 2-bromo-5-methylbenzenesulfinate+H2O\text{2-bromo-5-methylbenzenesulfinic acid} + \text{NaOH} \rightarrow \text{Sodium 2-bromo-5-methylbenzene-1-sulfinate} + \text{H}_2\text{O} 2-bromo-5-methylbenzenesulfinic acid+NaOH→Sodium 2-bromo-5-methylbenzenesulfinate+H2​O

Industrial Production Methods: In industrial settings, the production of sodium 2-bromo-5-methylbenzenesulfinate involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-bromo-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: 2-bromo-5-methylbenzenesulfonic acid.

    Reduction: 2-bromo-5-methylbenzenesulfide.

    Substitution: Various substituted benzenesulfinates depending on the nucleophile used.

Scientific Research Applications

Sodium 2-bromo-5-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.

    Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-bromo-5-methylbenzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of carbon-sulfur bonds. The molecular targets and pathways involved include:

    Enzymatic Reactions: It can act as a substrate for enzymes that catalyze sulfonylation reactions.

    Chemical Pathways: It participates in nucleophilic substitution and addition reactions, forming stable sulfonylated products.

Comparison with Similar Compounds

Sodium 2-bromo-5-methylbenzene-1-sulfinate can be compared with other sodium sulfinates such as:

  • Sodium benzenesulfinate
  • Sodium p-toluenesulfinate
  • Sodium methanesulfinate

Uniqueness:

  • Bromine Substitution: The presence of a bromine atom in sodium 2-bromo-5-methylbenzenesulfinate makes it more reactive in nucleophilic substitution reactions compared to other sodium sulfinates.
  • Methyl Group: The methyl group enhances its solubility and reactivity in organic solvents.

Properties

Molecular Formula

C7H6BrNaO2S

Molecular Weight

257.08 g/mol

IUPAC Name

sodium;2-bromo-5-methylbenzenesulfinate

InChI

InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

OOTLTARXXUZQDC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

49.6 g of 2-bromo-5-methylbenzenesulfinic acid are dissolved in 400 ml of methanol and treated with an equimolar amount of NaOH in 50 ml of water. The mixture is stirred at RT for 3 hours, the solution is filtered off and subsequently the solvents are removed in vacuo. Finally, water residues are removed azeotropically with 50 ml of toluene. The solid residue is dried over P4O10 in vacuo and 54.0 g of product are obtained, mp 288-290° C. (with decomposition).
Name
2-bromo-5-methylbenzenesulfinic acid
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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